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molecular formula C15H11F3O2 B1343247 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid CAS No. 473264-01-6

3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid

Cat. No. B1343247
M. Wt: 280.24 g/mol
InChI Key: ORMMKYADNPXZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202865B2

Procedure details

The title compound was prepared following procedure described for Intermediate 5, step 2, but starting from methyl 2-methoxy-2′-methylbiphenyl-4-carboxylate (2.50 g; 9.75 mmol; 1 eq.), affording the title compound as a beige solid (1.95 g, 83%). 1H NMR: (DMSO-d6, 300 MHz) δ 13.06 (s, 1H), 7.66-7.61 (m, 2H), 7.31-7.23 (m, 4H), 7.15-7.13 (d, J=7.28 Hz, 1H), 3.80 (s, 3H), 2.07 (s, 3H). LC/MS (Method A): 240.9 (M−H)−. HPLC (Method A) Rt 4.05 min (Purity: 97.3%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-methoxy-2′-methylbiphenyl-4-carboxylate
Quantity
2.5 g
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
CC1C=C(C(O)=O)C=CC=1C1C=CC=CC=1C(F)(F)F.[CH3:21][O:22][C:23]1[CH:28]=[C:27]([C:29]([O:31]C)=[O:30])[CH:26]=[CH:25][C:24]=1[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[CH3:39]>>[CH3:21][O:22][C:23]1[CH:28]=[C:27]([C:29]([OH:31])=[O:30])[CH:26]=[CH:25][C:24]=1[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[CH3:39]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)C(=O)O)C1=C(C=CC=C1)C(F)(F)F
Step Two
Name
methyl 2-methoxy-2′-methylbiphenyl-4-carboxylate
Quantity
2.5 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C(=O)OC)C1=C(C=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared following procedure

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)C(=O)O)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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